Icofungipen

Description

Significance of Novel Antifungal Agents in Mycological Research

Invasive fungal diseases represent a significant and growing threat to public health, causing an estimated 1.7 million deaths annually worldwide. mdpi.com The increasing population of immunocompromised individuals, such as those with HIV/AIDS, cancer patients undergoing chemotherapy, and organ transplant recipients, has led to a surge in the incidence of severe fungal infections. mdpi.comnih.gov The current arsenal (B13267) of antifungal drugs is limited to a few classes, and their effectiveness is often compromised by toxicity, drug-drug interactions, and the emergence of resistance. nih.govwho.int This underscores the urgent need for new antifungal agents with novel mechanisms of action, improved safety profiles, and broad-spectrum activity. nih.govnih.gov The development of compounds like Icofungipen (B115066), which target different cellular pathways than existing drugs, is crucial to overcoming these challenges and improving patient outcomes. researchgate.netasm.org

The Emergence of Fungal Resistance and the Need for New Therapeutic Strategies

The widespread use of antifungal agents in both clinical practice and agriculture has driven the evolution and spread of drug-resistant fungal strains. nih.govcdc.govunl.pt This phenomenon, known as antifungal resistance, occurs when fungi develop the ability to survive and grow despite exposure to drugs designed to kill them. cdc.govmedicalnewstoday.com Some fungal species, such as Candida auris, have emerged as multidrug-resistant pathogens, posing a serious global health threat. cdc.govfrontiersin.org Resistance can arise through various mechanisms, including mutations in the drug's target site and increased expression of drug efflux pumps. unl.ptfrontiersin.org The rise of resistance limits treatment options and can lead to therapeutic failure, particularly in vulnerable patient populations. mdpi.com Consequently, there is a critical need for new therapeutic strategies, including the discovery of antifungal agents with novel mechanisms of action that are not susceptible to existing resistance mechanisms. nih.govunl.pt

Overview of Isoleucyl-tRNA Synthetase Inhibitors in Antifungal Research

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for the faithful translation of the genetic code into proteins. researchgate.netmdpi.com They catalyze the attachment of specific amino acids to their corresponding transfer RNA (tRNA) molecules. Because these enzymes are vital for protein synthesis, they represent an attractive target for the development of antimicrobial agents. researchgate.netmdpi.com Inhibitors of aaRSs can disrupt protein synthesis, leading to the arrest of cell growth and, ultimately, cell death. mdpi.com

Isoleucyl-tRNA synthetase (IleRS) is a specific aaRS that has been successfully targeted in the development of both antibacterial and antifungal drugs. researchgate.netmdpi.com Mupirocin, an antibacterial agent, is a well-known inhibitor of bacterial IleRS. researchgate.netmdpi.com In the realm of antifungal research, targeting fungal IleRS offers a promising strategy due to structural differences between the fungal and human enzymes, which allows for selective inhibition. researchgate.net

This compound is a synthetic β-amino acid derivative that functions as an inhibitor of fungal isoleucyl-tRNA synthetase. asm.org It is actively transported into fungal cells, where it accumulates and competitively inhibits the enzyme, thereby blocking protein synthesis and fungal growth. nih.govmdpi.com This specific mechanism of action distinguishes it from other major classes of antifungal drugs, such as azoles and echinocandins, which target ergosterol (B1671047) synthesis and β-glucan synthesis, respectively. asm.org The unique target of this compound makes it a valuable candidate for treating infections caused by fungi that have developed resistance to other antifungal agents. asm.orgnih.gov

Research Findings on this compound

This compound, also known by its former developmental codes PLD-118 and BAY 10-8888, is a synthetic derivative of the naturally occurring β-amino acid cispentacin. asm.orgasm.org Its primary mechanism of action is the inhibition of isoleucyl-tRNA synthetase, a crucial enzyme for protein biosynthesis. asm.orgnih.gov This inhibition is achieved after the compound is actively transported into and accumulates within the fungal cell. nih.govasm.org

In Vitro Activity:

Studies have demonstrated the in vitro antifungal activity of this compound against various Candida species, including strains that are resistant to azole antifungals like fluconazole. asm.orgnih.gov The minimum inhibitory concentrations (MICs) of this compound against Candida albicans have been reported to be in the range of 4 to 32 µg/mL. nih.gov It is important to note that the in vitro activity of this compound is highly dependent on the composition of the testing medium, with lower and more reproducible MICs observed in chemically defined media that are low in branched-chain amino acids, particularly isoleucine, which can compete with the uptake of the compound. nih.gov

In Vivo Efficacy:

Despite its modest in vitro activity in some assays, this compound has shown significant dose-dependent efficacy in animal models of systemic Candida albicans infection. nih.gov In murine models, oral administration of this compound has demonstrated protective effects against lethal infections. nih.gov Furthermore, studies in persistently neutropenic rabbits with disseminated candidiasis showed that this compound led to a dose-dependent clearance of C. albicans from various organs. asm.org Histological examination of tissues from these rabbits revealed that this compound caused marked disruption of fungal hyphal structures. asm.org The compound has also shown efficacy against fluconazole-resistant C. albicans in a murine model of oropharyngeal and esophageal candidiasis. mdpi.com

Developmental Status:

This compound underwent Phase I and Phase II clinical trials for the treatment of candidiasis and vulvovaginal candidiasis. springer.comncats.io However, the development of the drug was discontinued. springer.comncats.io

Below are interactive data tables summarizing key research findings on this compound.

Table 1: In Vitro Activity of this compound against Candida albicans

| Strain | Medium | Incubation Time (h) | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| C. albicans (69 strains) | Not Specified | Not Specified | 4 - 32 | nih.gov |

| C. albicans PSCF 0440 | YNG | 24 | 0.5 - 4 | nih.gov |

| C. albicans ATCC 90028 | YNG | 24 | 4 - 8 | nih.gov |

| C. albicans PSCF 0085 | YNG | 24 | 8 - 64 | nih.gov |

IC50: 50% inhibitory concentration YNG: Yeast Nitrogen Base without amino acids and ammonium (B1175870) sulfate, with glucose

Table 2: Compound Names Mentioned in this Article

| Compound Name | Other Names/Developmental Codes | Class |

|---|---|---|

| This compound | PLD-118, BAY 10-8888 | β-amino acid, Isoleucyl-tRNA synthetase inhibitor |

| Fluconazole | Azole | |

| Amphotericin B | Polyene | |

| Cispentacin | β-amino acid | |

| Mupirocin | Antibacterial, Isoleucyl-tRNA synthetase inhibitor | |

| Anidulafungin | Echinocandin | |

| Caspofungin | Echinocandin | |

| Micafungin | Echinocandin | |

| Voriconazole | Azole | |

| Posaconazole | Azole | |

| Isavuconazole | Azole | |

| Fosmanogepix | APX001, E1210 | Gwt1 inhibitor |

| Ibrexafungerp | Triterpenoid | |

| Rezafungin | SP3025, CD101 | Echinocandin |

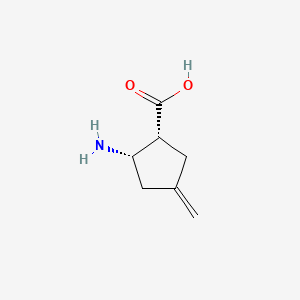

Structure

2D Structure

3D Structure

Properties

CAS No. |

156292-16-9 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1 |

InChI Key |

RKOUGZGFAYMUIO-NTSWFWBYSA-N |

SMILES |

C=C1CC(C(C1)N)C(=O)O |

Isomeric SMILES |

C=C1C[C@@H]([C@@H](C1)N)C(=O)O |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O |

Synonyms |

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, cis- (9CI) |

Origin of Product |

United States |

Origin and Structural Classification of Icofungipen

Derivation from Natural Product Cispentacin

Icofungipen (B115066) is a synthetic derivative of cispentacin, a naturally occurring cyclic β-amino acid. asm.orgresearchgate.net Cispentacin was first isolated from the culture broth of Bacillus cereus and Streptomyces setonii. asm.orgnih.govnih.gov The discovery of cispentacin, with its notable anti-yeast activity, spurred further research to identify novel, orally available antifungal compounds. nih.gov This investigation into cyclic β-amino acids ultimately led to the development of this compound. nih.gov

Cispentacin itself, identified as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, demonstrated significant in vivo efficacy against Candida albicans infections in animal models, despite showing only weak activity in in vitro tests. nih.govnih.govscispace.com This promising biological profile prompted the synthesis of derivatives like this compound to enhance its therapeutic potential. researchgate.netnih.gov

| Natural Product Origin | |

| Parent Compound | Cispentacin |

| Source Organisms | Bacillus cereus, Streptomyces setonii asm.orgnih.govnih.gov |

| Chemical Structure of Cispentacin | (1R,2S)-2-aminocyclopentane-1-carboxylic acid nih.govnih.gov |

Classification as a β-Amino Acid Derivative

Structurally, this compound is classified as a β-amino acid derivative. asm.orgnih.govnih.gov Unlike α-amino acids, which have the amino group attached to the carbon atom adjacent to the carboxyl group, β-amino acids have the amino group attached to the second carbon atom from the carboxyl group. This structural distinction is fundamental to this compound's chemical properties and biological activity. nih.gov The chemical name for this compound is (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid. nih.govuni.lu

The development of this compound represents a significant advancement in the exploration of β-amino acids as a novel class of antifungal agents. nih.govnih.gov Its mechanism of action, which differs from other established antifungal drug classes, is intrinsically linked to its β-amino acid structure. nih.gov

| Structural Classification | |

| Chemical Class | β-Amino Acid Derivative asm.orgnih.govnih.gov |

| IUPAC Name | (1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid nih.govuni.lu |

| Molecular Formula | C7H11NO2 nih.govuni.lu |

Initial Discovery and Nomenclature

The journey of this compound from a laboratory compound to a named clinical candidate involved several stages of research and development, reflected in its various designations over time. The compound was initially identified and studied in detail by Bayer AG, where it was known as BAY 10-8888. nih.govmdpi.com

Subsequently, the compound was licensed to GlaxoSmithKline Research Centre Zagreb Ltd., which was formerly PLIVA. nih.gov Under this new stewardship, it was renamed PLD-118. asm.orgnih.govmdpi.com Ultimately, the generic name this compound was adopted. nih.gov The compound has been the subject of phase II clinical trials for the treatment of Candida infections. nih.govnih.govmdpi.com

| Nomenclature History | |

| Initial Designation | BAY 10-8888 nih.govmdpi.com |

| Subsequent Designation | PLD-118 asm.orgnih.govmdpi.com |

| Generic Name | This compound nih.gov |

| Developing Companies | Bayer AG, PLIVA nih.govnih.gov |

Synthetic Methodologies and Chemical Modifications

Total Synthesis of Icofungipen (B115066)

The total synthesis of this compound, a molecule prized for its specific stereochemistry, presents significant challenges that chemists have addressed through various innovative strategies. The antifungal activity of this compound is contingent upon its (1R,2S) configuration, demanding highly selective synthetic routes. researchgate.net

Cyclization of Meso-Anhydride Precursors

A highly efficient and scalable asymmetric synthetic route to this compound originates from the desymmetrization of a meso-anhydride precursor, specifically the meso-anhydride of a cyclopentane (B165970) exo-methylenedicarboxylic acid. researchgate.netresearchgate.net The key step in this pathway involves a highly enantioselective alcoholysis of the meso-anhydride. researchgate.netresearchgate.net This reaction is often mediated by a chiral catalyst, such as quinine, which selectively opens the anhydride (B1165640) ring to form a hemiester with high enantiomeric excess (>97% ee). researchgate.netresearchgate.net

Role of Isomerization Processes in Enantiomer Production

The biological activity of this compound is strictly dependent on its stereochemistry; regio- or stereoisomers have been shown to be inactive, with IC50 values greater than 32 µg/ml. researchgate.net Isomerization processes are therefore critical, not for producing the active enantiomer itself, but for studying the structure-activity relationship and for accessing different stereoisomers.

For instance, base-catalyzed isomerization can be employed to convert cis-amino esters into their corresponding trans-diastereomers. researchgate.net This process is driven by the greater thermodynamic stability of the trans isomer. In one case, an exo-endo isomerization of the active (+)-1 isomer was used to obtain a fourth endo-isomer for study after three others were prepared via kinetic resolution. researchgate.netresearchgate.net These studies confirm that any deviation from the specific (1R,2S) configuration leads to a loss of antifungal activity.

| Compound | Stereochemistry | Antifungal Activity (IC50) |

|---|---|---|

| This compound | (1R,2S) | 0.13 µg/ml researchgate.net |

| Regio- or Stereoisomers | Not (1R,2S) | > 32 µg/ml researchgate.net |

Asymmetric Synthetic Approaches: Asymmetric Hydrogenation and Enzymatic Resolution

To achieve the required enantiopurity of this compound and its precursors, chemists rely on several asymmetric synthetic techniques, primarily asymmetric hydrogenation and enzymatic resolution.

Asymmetric Hydrogenation is a powerful method for setting stereocenters during synthesis. ethz.chnih.gov It involves the use of chiral metal catalysts, typically based on rhodium (Rh) or ruthenium (Ru), to stereoselectively reduce a double bond in a prochiral substrate. ethz.ch This approach offers superior enantiocontrol, often achieving enantiomeric excess values greater than 99%. However, the high cost of the required chiral phosphine (B1218219) ligands and metal catalysts can be a drawback for large-scale production. ethz.ch

Enzymatic Resolution offers a more cost-effective, "green" alternative for separating enantiomers from a racemic mixture. mdpi.com This method utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CAL-B) or Pseudomonas cepacia lipase (PSIM), which selectively catalyze a reaction on only one enantiomer of a racemic substrate. researchgate.netmdpi.com For example, lipase-catalyzed hydrolysis of racemic β-amino esters or the ring-cleavage of racemic bicyclic β-lactams can effectively separate the desired enantiomer. researchgate.netresearchgate.netnih.gov While this method is economical, it typically yields a lower enantiomeric excess (around 92-98% ee) and is limited by a theoretical maximum yield of 50% for the desired enantiomer from the racemic mix. Industrial processes may use a hybrid approach, employing enzymatic resolution for early intermediates and asymmetric catalysis for final, critical steps.

| Synthetic Approach | Advantages | Disadvantages | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Superior enantiocontrol, high yields | Requires expensive catalysts | > 99% |

| Enzymatic Resolution | Cost-effective, uses mild conditions mdpi.com | Lower enantiocontrol, max 50% theoretical yield | ~92-98% |

Stereocontrolled Synthesis of the Cyclohexane (B81311) Core

While this compound itself is a cyclopentane derivative, significant research has been dedicated to the synthesis of its cyclohexane analogues to explore the impact of ring size on antifungal activity. researchgate.netresearchgate.netnih.gov The synthesis of these analogues requires precise stereocontrol over the cyclohexane core.

A common strategy begins with an enantiomerically pure bicyclic β-lactam, which can be obtained through enzymatic resolution of the racemic precursor. researchgate.netnih.govresearchgate.net The olefinic bond within the β-lactam's ring system serves as a handle for further functionalization. The synthesis proceeds through a sequence of regio- and stereocontrolled reactions:

Hydroxylation: The double bond is transformed using techniques like stereoselective dihydroxylation to introduce hydroxyl groups with a specific orientation. researchgate.netnih.gov

Oxidation: The newly introduced hydroxy groups are then oxidized to ketone functionalities. researchgate.netnih.gov

Olefination: Finally, an oxo-methylene interconversion, often using a Wittig reagent (phosphorane), installs the exocyclic methylene (B1212753) group characteristic of this compound, yielding the final cyclohexane analogue. researchgate.netnih.gov

This enantiodivergent procedure, starting from a single resolved β-lactam, can be adapted to produce both dextro- and levorotatory cyclohexane analogues of this compound. researchgate.netnih.gov

Synthesis and Evaluation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound has been a key strategy for understanding its structure-activity relationships (SAR) and identifying compounds with potentially improved properties. researchgate.netnih.gov These studies have revealed that the core structure of this compound is highly optimized for its target, and most modifications are detrimental to its activity. researchgate.net

Modifications to the β-Amino Acid Scaffold

The β-amino acid scaffold is the central pharmacophore of this compound, responsible for its interaction with the target enzyme, isoleucyl-tRNA synthetase. mdpi.com However, modifications to this scaffold have been largely unsuccessful. Research has shown that altering either the amino or the carboxyl functional groups is detrimental to the compound's antifungal activity. researchgate.net

The synthesis of various cyclohexane analogues, as described previously, represents a significant modification to the carbocyclic portion of the scaffold. researchgate.netnih.gov By starting with enantiomerically pure bicyclic β-lactams, researchers have been able to create a series of cyclohexane derivatives with differing stereochemistries for biological evaluation. researchgate.netnih.gov This systematic alteration of the ring structure and stereocenters helps to map the spatial requirements of the enzyme's binding pocket, reinforcing the finding that the specific (1R,2S) stereochemistry on a five-membered ring is optimal for potent inhibition. researchgate.net

Cyclohexane Analogues

The synthesis of cyclohexane analogues of this compound, a cyclopentane derivative, has been a subject of significant research to explore structure-activity relationships. researchgate.netnih.govdntb.gov.ua A prominent strategy involves the use of unsaturated bicyclic β-lactams as starting materials. nih.govmdpi.com This approach allows for the selective transformation of the ring's double bond to introduce the required functionalities. mdpi.com

The process can be described in a multi-step sequence:

Regio- and Stereocontrolled Hydroxylation : The olefinic bond within the cyclohexene (B86901) ring of the β-lactam precursor is hydroxylated. This is achieved using various techniques to ensure high control over the position and stereochemistry of the newly introduced hydroxyl group. nih.govmdpi.com

Oxidation : The resulting hydroxy group is then oxidized to form a ketone (an oxo group). mdpi.com Reagents such as pyridinium (B92312) chlorochromate (PCC) are employed for this transformation. mdpi.com

Oxo-Methylene Interconversion : The final step in forming the characteristic exomethylene group is typically a Wittig reaction. mdpi.com The ketone is treated with a phosphorane, such as the one generated from methyltriphenylphosphonium (B96628) bromide, to convert the oxo group into a methylene (=CH₂) group. mdpi.com

Furthermore, an enantiodivergent procedure has been developed, which starts from a single enantiomerically pure bicyclic β-lactam. nih.govmdpi.com This method enables the synthesis of both dextro- and levorotatory cyclohexane analogues of this compound, providing access to different stereoisomers for biological evaluation. nih.gov

| Step | Description | Key Reagents/Techniques | Reference | |

|---|---|---|---|---|

| 1 | Starting Material | Unsaturated bicyclic β-lactams | nih.govmdpi.com | |

| 2 | Functionalization | Regio- and stereocontrolled hydroxylation of the ring's double bond | mdpi.com | |

| 3 | Oxidation | Oxidation of the hydroxyl group to a ketone | Pyridinium chlorochromate (PCC) | mdpi.com |

| 4 | Methylene Group Formation | Wittig reaction (oxo-methylene interconversion) | Methyltriphenylphosphonium bromide/t-BuOK | mdpi.com |

Influence of Stereochemistry on Biological Activity

The stereochemical configuration of this compound is paramount to its antifungal activity. researchgate.netmmsl.cz The compound's mechanism of action involves the inhibition of isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis in fungi. mdpi.commmsl.czresearchgate.net This inhibition is highly dependent on the precise three-dimensional arrangement of the amino and carboxylic acid groups on the carbocyclic ring.

Detailed research has established that the antifungal activity is almost exclusively associated with the (1R,2S) stereoisomer. mdpi.commmsl.cz Other regio- or stereoisomers of this compound have been shown to be inactive, with IC₅₀ values often orders of magnitude higher than the active compound. researchgate.net For instance, the (1S,2R)-antipode and the trans-diastereomers of the parent compound, cispentacin, were found to be inactive against Candida albicans. mmsl.cz This strict stereochemical requirement highlights the specific recognition of the (1R,2S) configuration by the fungal IleRS active site or by the amino acid permeases responsible for its uptake into the fungal cell. researchgate.netmdpi.com While the cyclohexane ring can enhance metabolic stability, the stereochemistry of the substituents remains the determining factor for biological function.

| Compound/Isomer | Stereochemistry | Biological Activity | Reference |

|---|---|---|---|

| This compound | (1R,2S) | Potent antifungal activity (IC₅₀ = 0.13 µg/ml) | researchgate.net |

| Cispentacin | (1R,2S) | Potent antifungal activity | mmsl.cz |

| Cispentacin antipode | (1S,2R) | Inactive against C. albicans | mmsl.cz |

| Cispentacin trans-diastereomer | trans | Inactive against C. albicans | mmsl.cz |

| Other regio- or stereoisomers | Various | Reported as inactive (IC₅₀ > 32 µg/ml) | researchgate.net |

Methodologies for Stereochemical Purity Verification

Given the critical role of stereochemistry in the biological activity of this compound, rigorous analytical methods are required to verify the stereochemical purity and determine the enantiomeric excess (ee) of synthetic batches. researchgate.net Chromatographic techniques are central to this process. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. This direct method allows for the quantification of each enantiomer in a mixture.

An alternative, indirect approach involves pre-column derivatization with a chiral derivatizing agent (CDA). nih.gov In this technique, the racemic or enantiomerically enriched amino acid is reacted with a pure enantiomer of a CDA to form diastereomers. These diastereomeric pairs have different physical properties and can be separated using standard, non-chiral reversed-phase HPLC. nih.gov A widely used CDA for amino acids is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is also employed to confirm the relative stereochemistry of the molecule. Additionally, advanced techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) after derivatization can provide rapid and sensitive chiral analysis. biorxiv.org

| Method | Principle | Key Features | Reference |

|---|---|---|---|

| Chiral HPLC | Direct separation of enantiomers on a Chiral Stationary Phase (CSP). | Allows for direct quantification of enantiomeric excess (ee). | researchgate.net |

| Indirect HPLC via Chiral Derivatization | Reaction with a Chiral Derivatizing Agent (e.g., FDAA) to form diastereomers, which are then separated on a standard achiral column. | High enantioselectivity is often achievable; applicable to a wide range of amino acids. | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Confirmation of relative stereochemistry and molecular structure. | Provides detailed structural information. | |

| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Gas-phase separation of derivatized chiral molecules based on size, shape, and charge. | Provides rapid, high-resolution separation on a millisecond timescale. | biorxiv.org |

Molecular and Cellular Mechanism of Antifungal Action

Target Identification: Fungal Isoleucyl-tRNA Synthetase (IleRS)

The primary molecular target of icofungipen (B115066) within the fungal cell is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein biosynthesis. nih.govasm.orgresearchgate.net This enzyme is responsible for the accurate attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into functional proteins. tandfonline.comresearchgate.net By targeting this essential enzyme, this compound effectively halts protein production, leading to the cessation of fungal growth. mdpi.comasm.org

Competitive Inhibition of IleRS

This compound functions as a competitive inhibitor of IleRS. nih.govresearchgate.netresearchgate.net This means that this compound directly competes with the natural substrate, isoleucine, for binding to the active site of the enzyme. tandfonline.comeugenomic.com Due to its structural similarity to isoleucine, this compound can occupy the active site, thereby preventing the enzyme from binding to and processing isoleucine. tandfonline.com Molecular dynamics simulations have revealed that this compound's binding induces conformational changes in the IleRS active site, creating a narrower and more enclosed space that enhances the stability of its binding compared to isoleucine. nih.gov This effective "trapping" of the inhibitor within the active site underscores the potency of its competitive action. nih.gov The inhibitory effect of this compound can be antagonized by the presence of L-isoleucine, which, at sufficient concentrations, can outcompete this compound for binding to the enzyme's active site. nih.govresearchgate.net

Disruption of Protein Synthesis in Fungi

The competitive inhibition of IleRS by this compound has a direct and detrimental consequence for the fungal cell: the disruption of protein synthesis. nih.govmdpi.comasm.org By preventing the attachment of isoleucine to its tRNA, this compound effectively blocks the incorporation of this essential amino acid into newly forming polypeptide chains. tandfonline.comresearchgate.netresearchgate.net This cessation of protein biosynthesis halts cellular growth and proliferation, ultimately leading to the antifungal effect. mdpi.comasm.orgresearchgate.net The disruption of protein synthesis can also lead to secondary effects, such as alterations in the fungal cell wall structure, as the production of essential enzymes and structural proteins is compromised. asm.org

Cellular Uptake Mechanisms

A key factor contributing to the antifungal activity of this compound is its efficient accumulation within the fungal cell, which is achieved through active transport systems. nih.govresearchgate.net This active uptake allows the intracellular concentration of this compound to reach levels significantly higher than in the surrounding medium, a critical feature for its efficacy. mdpi.comnih.gov

Active Transport via Fungal Amino Acid Permeases

This compound is actively transported into fungal cells via amino acid permeases. mdpi.comnih.govresearchgate.netsemanticscholar.org These transport proteins, embedded in the fungal cell membrane, are normally responsible for the uptake of amino acids from the environment. nih.gov Studies have shown that this compound is recognized and transported by these permeases, a process that is dependent on the proton motive force. researchgate.net In Candida albicans, this compound has been shown to accumulate to a concentration approximately 200 times that of the external medium. mdpi.comnih.govsemanticscholar.org This accumulation is mediated by an H+-coupled amino acid transporter with a specificity for branched-chain amino acids like isoleucine, leucine, and valine. mdpi.comsemanticscholar.org

Role of Proline and Other Amino Acid Transporters

Research has specifically implicated proline permeases and other amino acid transporters in the uptake of this compound. mdpi.comresearchgate.netnih.govresearchgate.net The structural similarities between this compound and amino acids like proline facilitate its recognition and transport by these systems. researchgate.net In Candida albicans, the uptake of the related compound cispentacin was shown to occur via a specific, inducible proline permease, as well as other amino acid permeases. researchgate.net This uptake was competitively inhibited by L-proline, highlighting the role of this specific transporter. researchgate.net

Molecular Interactions at the Active Site

This compound exerts its antifungal effect by inhibiting the fungal enzyme isoleucyl-tRNA synthetase (IleRS), a crucial component in protein biosynthesis. nih.govseq.es This inhibition is a result of specific molecular interactions within the enzyme's active site. nih.govtandfonline.com As a synthetic β-amino acid, this compound functions as a competitive inhibitor, vying with the natural substrate, isoleucine, for binding to the enzyme. researchgate.netresearchgate.net

Binding Site Analysis within Fungal IleRS

Computational studies, including molecular dynamics (MD) simulations, have provided detailed insights into the binding of this compound to the active site of Candida albicans IleRS (CaIleRS). nih.govtandfonline.com The active site of CaIleRS features key structural components that interact with both the natural substrate and the inhibitor, including the Connective Polypeptide (CP) core loop and the KMSKR loop. nih.govresearchgate.nettandfonline.com

Induced Conformational Changes in IleRS upon Binding

The binding of this compound to the CaIleRS active site is not a simple lock-and-key interaction but rather a dynamic process that induces significant conformational changes in the enzyme. Molecular dynamics simulations show that these changes are distinct from those caused by the binding of the natural substrate, isoleucine. nih.govtandfonline.com

Upon this compound's binding, the conformation of the CP core loop is altered. nih.govtandfonline.com This alteration causes the KMSKR loop to move closer to the CP core loop. nih.govtandfonline.comtandfonline.com The editing domain, which is connected to the CP core loop, also reorients itself. nih.govtandfonline.com The collective effect of these movements is a narrowing and lengthening of the active site cavity. nih.govtandfonline.com This induced fit results in an effective closure of the gateway to the active site, which enhances the binding stability of this compound compared to isoleucine. nih.gov

Comparison with Natural Substrate Binding (Isoleucine)

While both this compound and isoleucine bind to the same active site on IleRS, there are critical differences in their binding mechanics and the resulting enzyme conformation. nih.govtandfonline.com this compound, a β-amino acid, binds competitively against the α-amino acid isoleucine. mdpi.com

Metadynamics calculations reveal that this compound is trapped in a deeper potential well within the active site than isoleucine. nih.govtandfonline.com This superior trapping is attributed to the more effective closure of the active site's gateway by the KMSKR and CP core loops when this compound is bound. nih.govtandfonline.comtandfonline.com The resulting thin, elongated shape of the active site cavity in the CaIleRS:IFP complex is key to its effective capture of the inhibitor relative to the natural substrate, isoleucine. nih.govtandfonline.com In contrast, when isoleucine binds to its cognate IleRS, it adopts a favored trans conformation; this conformation is sterically hindered in the synthetic site of a non-cognate enzyme like leucyl-tRNA synthetase (LeuRS), demonstrating the high specificity of these enzymes. embopress.org The unique binding and induced conformational changes caused by this compound lead to the potent inhibition of protein synthesis in the fungus. nih.govtandfonline.com

Antagonism by Exogenous Isoleucine (In Vitro Context)

The in vitro antifungal activity of this compound is markedly influenced by the presence of exogenous amino acids, particularly its natural competitor, L-isoleucine. nih.gov Since this compound's mechanism involves competitive inhibition of IleRS, the availability of isoleucine in the growth medium can antagonize its inhibitory effect. nih.govresearchgate.netresearchgate.net

Studies have demonstrated that in chemically defined media lacking free amino acids, this compound shows measurable antifungal activity. nih.govresearchgate.net However, the addition of branched-chain amino acids (isoleucine, leucine, and valine) to the medium leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound. nih.gov The most pronounced antagonistic effect is observed with isoleucine. nih.gov As expected for a competitive inhibitor, the presence of intracellular isoleucine reverses the growth inhibition caused by this compound. mdpi.comresearchgate.net This antagonism underscores the specific targeting of the isoleucine utilization pathway and is a critical consideration for in vitro susceptibility testing, necessitating the use of defined media poor in amino acids. nih.gov Interestingly, this in vitro antagonism by L-isoleucine did not appear to influence the in vivo efficacy of this compound in animal models. nih.govresearchgate.net

The table below illustrates the impact of exogenous branched-chain amino acids on the in vitro activity of this compound against Candida albicans.

| Medium Supplement | Mean MIC (µg/mL) after 24h |

| None (YNG Medium) | 2 |

| Isoleucine | 256 |

| Leucine | Not specified |

| Valine | Not specified |

| Data derived from in vitro susceptibility assays using Yeast Nitrogen Base (YNG) medium. The presence of isoleucine caused a 128-fold increase in the mean MIC. nih.gov |

Preclinical Antifungal Activity Spectrum

In Vitro Efficacy against Fungal Pathogens

The in vitro activity of icofungipen (B115066) is highly dependent on the testing conditions, a factor attributed to its mechanism of action which involves active uptake by fungal amino acid transporters. nih.govresearchgate.netmdpi.com

This compound has demonstrated activity against Candida albicans, the most common cause of candidiasis. medchemexpress.com Studies have reported Minimum Inhibitory Concentration (MIC) values for C. albicans generally ranging from 4 to 32 µg/mL. nih.govnih.gov One study noted that 90% of the tested C. albicans strains showed susceptibility to this compound with MICs between 8 and 32 µg/mL. nih.gov Importantly, this activity extends to strains with reduced susceptibility to azole antifungals, such as fluconazole. nih.govnih.govasm.org The compound's efficacy against fluconazole-resistant C. albicans makes it a subject of interest for infections that are difficult to treat with conventional therapies.

The antifungal spectrum of this compound includes various non-albicans Candida species. researchgate.net Research has indicated its activity against species such as Candida glabrata and Candida krusei. researchgate.netals-journal.com This broad anti-Candida activity is a significant feature of its preclinical profile.

This compound has also shown strong activity against Cryptococcus neoformans. mdpi.comreviberoammicol.com This pathogenic yeast is a major cause of meningitis in immunocompromised individuals. The efficacy of this compound against this pathogen highlights its potential for treating cryptococcosis. reviberoammicol.com

The determination of this compound's MIC values requires specific laboratory conditions. nih.gov Its mechanism relies on active accumulation within the yeast cell, a process that can be competitively inhibited by free amino acids present in complex growth media like RPMI 1640. nih.govresearchgate.net Therefore, reproducible MICs can only be obtained in chemically defined media, such as Yeast Nitrogen Base (YNB) medium, which lacks these competing amino acids. nih.govnih.gov

Studies have shown that MICs are significantly lower when tested in defined media compared to complex media. nih.gov For instance, the presence of isoleucine, leucine, and valine has been shown to antagonize the in vitro activity of this compound, leading to a substantial increase in MIC values. nih.gov The optimal pH for testing is between 6 and 7, with incubation for 24 hours. nih.govnih.gov

Table 1: In Vitro Activity of this compound against Candida albicans

| Strain Type | Medium | MIC Range (µg/mL) | Citation |

|---|---|---|---|

| C. albicans (69 strains) | Yeast Nitrogen Base | 4 - 32 | nih.govnih.gov |

| C. albicans | Not Specified | 16 - 64 | medchemexpress.com |

| C. albicans (clinical isolates) | Not Specified | 6.3 - 50 (IC₅₀/IC₁₀₀) | mdpi.com |

IC₅₀/IC₁₀₀: 50% and 100% inhibitory concentration, respectively.

Time-kill curve analyses are used to assess the pharmacodynamics of an antimicrobial agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity. nih.govuem.brcreative-biolabs.com For this compound, these studies against C. albicans have demonstrated a concentration-dependent inhibition of growth. nih.govresearchgate.net At concentrations ranging from 8 to 64 µg/mL, this compound was shown to inhibit the growth of C. albicans at the 12-hour mark. nih.gov However, slight regrowth was observed at 24 hours for concentrations between 16 and 64 µg/mL, suggesting a predominantly fungistatic effect under these in vitro conditions. nih.gov

In Vivo Efficacy in Non-Human Models

Despite its modest in vitro activity, this compound demonstrates strong efficacy in various non-human models of systemic and localized candidiasis. nih.govnih.gov This discrepancy is thought to be related to the drug's high accumulation in fungal cells and its interaction with the host immune system. mdpi.com

In lethal models of systemic C. albicans infection, orally administered this compound showed dose-dependent protection in both mice and rats. nih.govnih.gov Efficacy was also demonstrated in a persistently neutropenic rabbit model of disseminated candidiasis, where it was effective in treating infections, including those that had spread to the central nervous system. reviberoammicol.com Notably, the in vivo efficacy extends to infections caused by fluconazole-resistant C. albicans strains. nih.govmdpi.comnih.gov Studies in murine models of oropharyngeal and esophageal candidiasis caused by a fluconazole-resistant strain also showed that this compound produced a significant, dose-dependent clearance of the yeast from infected tissues. mdpi.com

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Infection Type | Pathogen | Key Finding | Citation |

|---|---|---|---|---|

| Mouse | Lethal Systemic | C. albicans | Dose-dependent protection | nih.govmedchemexpress.comnih.gov |

| Rat | Lethal Systemic | C. albicans | Dose-dependent protection | nih.govnih.gov |

| Rabbit (neutropenic) | Disseminated | C. albicans | Effective, including CNS infection | reviberoammicol.com |

Murine Models of Disseminated Candidiasis

This compound has demonstrated notable efficacy in murine models of disseminated candidiasis. In lethal infection models using Candida albicans, orally administered this compound conferred a dose-dependent survival advantage. nih.govnih.govmefst.hr For instance, in mice infected with C. albicans strain BSMY 212, treatment with this compound resulted in 100% protection at a dose of 10 mg/kg administered twice daily. nih.gov The compound has also shown activity against C. albicans isolates that have low susceptibility to fluconazole, indicating its potential for treating azole-resistant infections. nih.govnih.govmefst.hr

Studies have shown that this compound is effective in clearing Candida from various organs in mice. Even with its minimal in vitro activity, this compound showed good efficacy against Candida albicans A9540 in a murine model. mdpi.com The drug's effectiveness is not diminished by the co-administration of L-isoleucine, which is known to antagonize its effects in laboratory tests. nih.govnih.gov

The following table summarizes the results from a key study on the efficacy of this compound in a lethal C. albicans infection model in mice.

| Treatment Group | Dosage (mg/kg, b.i.d.) | Survival Rate | Statistical Significance (vs. Control) |

| Control | - | 0% | - |

| This compound | 5 | 50% | p < 0.002 |

| This compound | 10 | 100% | p < 0.002 |

| Data from a study involving mice infected intravenously with 10⁶ yeasts of C. albicans ATCC 200498 and treated orally for 4 days. researchgate.net |

Rabbit Models of Disseminated Candidiasis (e.g., Neutropenic Rabbits)

The efficacy of this compound has been further substantiated in rabbit models of disseminated candidiasis, particularly in persistently neutropenic rabbits, which mimic the immunocompromised state of many patients with invasive fungal infections. nih.govsemanticscholar.org In these models, this compound demonstrated strong in vivo activity, including against central nervous system infections. reviberoammicol.com

In a study of experimental subacute disseminated candidiasis, this compound was administered for 10 days to persistently neutropenic rabbits infected with C. albicans. nih.gov The results showed a significant, dose-dependent clearance of the fungus from multiple tissues. nih.govsemanticscholar.org

Efficacy in Specific Infection Sites (e.g., Brain, Eyes, Oropharynx)

Preclinical studies have highlighted this compound's ability to effectively reduce fungal burden in critical and difficult-to-treat infection sites.

In neutropenic rabbit models of disseminated candidiasis, this compound treatment led to significant, dose-dependent clearance of C. albicans from the liver, spleen, kidney, brain, vitreous, vena cava, and lung when compared to untreated controls. nih.gov Notably, a high dose of this compound was able to clear C. albicans from all tissues, with an efficacy comparable to amphotericin B. nih.gov The drug's ability to penetrate the central nervous system and reduce fungal loads in the brain is a significant finding. nih.govsemanticscholar.org

Studies in animal models of oropharyngeal and esophageal candidiasis have also demonstrated the efficacy of this compound. researchgate.net

Dose-Dependent Protection in Animal Models

A consistent finding across various animal models is the dose-dependent efficacy of this compound. nih.govnih.govmefst.hr In both murine and rabbit models of disseminated candidiasis, increasing doses of this compound led to improved outcomes, including increased survival rates and greater reduction in fungal burden in various organs. nih.govnih.govmefst.hrnih.govsemanticscholar.org

In a murine model, oral doses of 10 to 20 mg/kg/day provided dose-dependent protection. nih.govnih.govmefst.hr Similarly, in a rat model, doses of 2 to 10 mg/kg/day showed a dose-dependent protective effect. nih.govnih.govmefst.hr

In a study with persistently neutropenic rabbits, those treated with 10 mg/kg/day and 25 mg/kg/day of this compound exhibited significant dose-dependent tissue clearance of C. albicans. nih.govsemanticscholar.org The pharmacokinetics of this compound in plasma also demonstrated a dose-dependent relationship for key parameters like the maximum concentration and the area under the concentration-time curve. nih.gov

The table below illustrates the dose-dependent clearance of C. albicans in various tissues of neutropenic rabbits.

| Treatment Group | Dosage (mg/kg/day) | Liver Clearance (vs. Control) | Spleen Clearance (vs. Control) | Kidney Clearance (vs. Control) | Brain Clearance (vs. Control) | Vitreous Clearance (vs. Control) | Lung Clearance (vs. Control) |

| This compound | 10 | p < 0.01 | p < 0.01 | p < 0.01 | p < 0.01 | p < 0.01 | p < 0.01 |

| This compound | 25 | p < 0.001 | p < 0.001 | p < 0.001 | p < 0.001 | p < 0.01 | p < 0.001 |

| Amphotericin B | 1 | p < 0.001 | p < 0.001 | p < 0.001 | p < 0.001 | p < 0.01 | p < 0.001 |

| Statistical significance of C. albicans clearance compared to untreated controls in persistently neutropenic rabbits. nih.gov |

Discrepancy between In Vitro and In Vivo Efficacy

A notable characteristic of this compound is the marked discrepancy between its modest in vitro activity and its robust in vivo efficacy. nih.govnih.govreviberoammicol.com In standard laboratory tests (in vitro), this compound shows relatively high minimum inhibitory concentrations (MICs) against Candida albicans, typically ranging from 4 to 32 µg/mL. nih.govnih.gov This suggests limited direct antifungal activity under these conditions.

However, in animal models (in vivo), this compound demonstrates strong, dose-dependent protection against disseminated candidiasis. nih.govnih.gov This discrepancy is attributed to several factors that are present in a living organism but not in a test tube. The antifungal activity of this compound relies on its active accumulation within fungal cells via amino acid permeases. nih.govresearchgate.net In vitro, the presence of free amino acids in the growth media can compete with the uptake of this compound, thus diminishing its apparent activity. nih.govnih.gov Consequently, in vitro testing requires chemically defined growth media devoid of these competing amino acids to accurately measure its MIC. nih.govnih.gov

Furthermore, the robust in vivo efficacy, despite poor in vitro performance, suggests that host-pathogen interactions, which are absent in vitro, may play a crucial role. The immune status of the animal model is also a critical factor in replicating human responses to the drug.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Plasma Pharmacokinetics in Animal Models

The plasma pharmacokinetics of icofungipen (B115066) have been evaluated in several animal species, demonstrating dose-dependent characteristics and high oral bioavailability.

Studies in animal models indicate a dose-dependent relationship for the pharmacokinetic parameters of this compound. In a lethal model of Candida albicans infection, this compound showed dose-dependent protection in both mice and rats. nih.govnih.gov

In persistently neutropenic rabbits with experimental disseminated candidiasis, the pharmacokinetics of this compound in plasma demonstrated an approximated dose-dependent relationship concerning the maximum concentration of the drug in serum (Cmax) and the area under the concentration-time curve (AUC). nih.gov Escalating doses of 2, 5, and 12.5 mg/kg administered twice daily resulted in increasing mean peak plasma levels, ranging from 23.09 ± 4.86 to 54.58 ± 4.56 μg/ml. nih.gov However, across this dosage range, this compound also exhibited some nonlinear plasma pharmacokinetics, as evidenced by a dose-dependent increase in plasma clearance and a decrease in the dose-normalized AUC from 0 to 12 hours. nih.gov

| Dosage (mg/kg, BID) | Mean Peak Plasma Level (Cmax, µg/ml) |

|---|---|

| 2 | 23.09 ± 4.86 |

| 5 | Data not specified, but escalated from 2 mg/kg |

| 12.5 | 54.58 ± 4.56 |

This compound exhibits high and nearly complete oral bioavailability across a variety of animal species. nih.govnih.gov Following a single oral dose, bioavailability was determined to be approximately 60% in mice and 100% in rats, rabbits, and dogs. researchgate.net The plasma half-life was found to range from 3 hours in mice to 10 hours in dogs. researchgate.net

| Animal Species | Oral Bioavailability (%) | Plasma Half-Life (hours) |

|---|---|---|

| Mice | ~60% | 3 |

| Rats | 100% | Data not available |

| Rabbits | 100% | Data not available |

| Dogs | 100% | 10 |

The elimination of this compound occurs primarily through the kidneys. researchgate.net Studies have shown that the compound is eliminated unchanged, mostly via renal clearance. researchgate.net In rabbits, mean beta clearances were observed to range from 0.19 to 0.42 liter/h/kg. nih.gov This renal elimination pathway is consistent with findings from in vitro metabolism studies. researchgate.net

Tissue Distribution in Animal Models

This compound demonstrates wide and relatively uniform distribution into tissues. nih.gov Studies in rats using radiolabeled [14C]this compound confirmed a broadly homogeneous tissue distribution. researchgate.net Further evidence of its distribution is provided by its efficacy in treating disseminated candidiasis in various tissue sites. In neutropenic rabbits, this compound treatment resulted in a significant, dosage-dependent clearance of C. albicans from the liver, spleen, kidney, brain, vitreous humor, vena cava, and lung, indicating that the drug penetrates these tissues to exert its antifungal effect. nih.govasm.org

Metabolism Studies (In Vitro and Preclinical In Vivo)

Metabolism studies indicate that this compound does not undergo significant biotransformation. Its primary route of elimination is renal excretion of the unchanged drug. researchgate.net

In vitro experiments using human, rat, and dog liver microsomes have shown an absence of significant metabolism of this compound. researchgate.net This lack of hepatic metabolism aligns with the in vivo observation that the compound is eliminated largely intact by the kidneys. researchgate.net Furthermore, at concentrations up to 100 µM, this compound did not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A). researchgate.net

Lack of Cytochrome P450 Enzyme Inhibition

A notable characteristic of this compound in its preclinical assessment is its lack of interaction with the cytochrome P450 (CYP450) enzyme system. In vitro studies have shown that concentrations of up to 100 µM had no inhibitory effect on P450 enzymes. researchgate.net This is a significant point of differentiation from other classes of antifungal agents, such as azoles, which are well-known for their inhibition of CYP450 enzymes, a property that often leads to significant drug-drug interactions. researchgate.net The absence of such an effect with this compound suggests a lower potential for clinically relevant drug-drug interactions mediated by this pathway.

Correlation of Pharmacokinetic Parameters with In Vivo Efficacy

Preclinical studies have revealed a strong correlation between the pharmacokinetic (PK) parameters of this compound and its in vivo efficacy, which contrasts with its modest in vitro activity. nih.govmedchemexpress.com While minimum inhibitory concentrations (MICs) for Candida albicans can range from 4 to 32 µg/ml in specific, chemically defined media, the compound demonstrates robust, dose-dependent efficacy in various animal models of infection. nih.govmedchemexpress.com

Species-Specific Pharmacokinetics and Efficacy: Studies in rodent models of lethal C. albicans infection highlight the link between pharmacokinetics and therapeutic outcomes. The superior efficacy observed in rats compared to mice is attributed to differences in the drug's pharmacokinetic profile between the species. nih.gov Specifically, the elimination half-life of this compound is significantly longer in rats (approximately 6 hours) than in mice (approximately 2.5 hours), leading to higher systemic exposure and greater antifungal effect in rats. nih.gov Despite in vitro antagonism by L-isoleucine, the in vivo efficacy in these models was not affected by its co-administration. nih.govmedchemexpress.com

Dose-Dependent Efficacy in Rabbit Models: In studies using persistently neutropenic rabbits with disseminated candidiasis, this compound's efficacy was directly correlated with its dose and resulting plasma concentrations. nih.govasm.org Escalating doses led to a proportional increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), which in turn resulted in a significant, dosage-dependent clearance of C. albicans from major organs, including the central nervous system. nih.govasm.org At the highest tested doses, this compound's activity was comparable to that of amphotericin B in clearing the infection from all tissues. nih.gov This dose-dependent relationship underscores the importance of achieving adequate systemic exposure for therapeutic success.

The following tables summarize the key in vivo efficacy and pharmacokinetic findings from preclinical animal models.

Table 1: Summary of this compound In Vivo Efficacy in Animal Models

| Animal Model | Infection Type | Efficacy Endpoint | Key Findings | Reference |

|---|---|---|---|---|

| Mice | Lethal systemic C. albicans | Survival | 50% survival at 5 mg/kg (twice daily); 100% survival at 10 mg/kg (twice daily). | researchgate.net |

| Rats | Lethal systemic C. albicans | Survival | 80% survival at 2 mg/kg (twice daily); 100% survival at 4 mg/kg (twice daily). | researchgate.net |

Table 2: Pharmacokinetic Parameters of this compound in Non-Infected Rabbits

| Parameter | Intravenous Dose | Oral Dose |

|---|---|---|

| Dose Range | 2, 5, 12.5, and 25 mg/kg | 2, 5, 12.5, and 25 mg/kg |

| Cmax (µg/ml) | 16.09 to 135 | Data not specified |

| AUC (µg·h/ml) | 18.9 to 180 | Data not specified |

| Reference | researchgate.net | researchgate.net |

Mechanisms of Fungal Resistance to Icofungipen

Intrinsic Resistance Mechanisms

Intrinsic resistance mechanisms are those that are inherent to the fungal species and can impact the baseline susceptibility to an antifungal agent. For icofungipen (B115066), these mechanisms are closely tied to its mode of action, which involves active transport into the fungal cell and subsequent inhibition of a key enzyme.

Role of Amino Acid Permease Expression Levels

The antifungal activity of this compound is fundamentally dependent on its active accumulation within the fungal cell. nih.govresearchgate.net This process is not passive; the drug is transported into the cell by amino acid permeases, specifically those with an affinity for proline and branched-chain amino acids like isoleucine, leucine, and valine. mdpi.com The uptake is mediated by an H+-coupled amino acid transporter. mdpi.com Studies in Candida albicans have shown that the fungus can accumulate this compound to intracellular concentrations approximately 200 times higher than that of the surrounding medium. mdpi.com

This reliance on active transport means that the expression levels and efficiency of these amino acid permeases are a critical determinant of this compound's efficacy. Fungal cells with lower expression or less efficient permeases would naturally exhibit reduced uptake of the drug, leading to lower intracellular concentrations. Since this compound acts by competitively inhibiting the intracellular enzyme isoleucyl-tRNA synthetase (IleRS), insufficient accumulation would prevent the drug from reaching the necessary inhibitory concentrations at its target site. researchgate.netnih.gov Therefore, the inherent expression level of specific amino acid permeases in a given fungal strain or species is a key factor in its intrinsic susceptibility or resistance to this compound. mdpi.com The regulation of these permease genes, such as through the SPS (Ssy1-Ptr3-Ssy5) sensor pathway which controls the expression of amino acid permease (AAP) genes, plays a crucial role in this process. semanticscholar.org

Impact of Growth Media Composition on In Vitro Activity

The in vitro susceptibility of fungi to this compound is profoundly influenced by the composition of the laboratory growth medium. nih.govresearchgate.net Because this compound utilizes amino acid transporters to enter the fungal cell, the presence of free amino acids in the growth medium can competitively antagonize its uptake. nih.govnih.gov Specifically, amino acids such as isoleucine, which directly compete with this compound for transport, can significantly increase the observed Minimum Inhibitory Concentrations (MICs). mdpi.comnih.gov

Consequently, the in vitro activity of this compound can only be reliably measured in chemically defined growth media that lack free amino acids. nih.govnih.gov Testing in complex media such as RPMI 1640 or Sabouraud, which are rich in amino acids and peptides, results in markedly higher MICs, masking the compound's true potency. nih.gov In contrast, testing in a defined medium like Yeast Nitrogen Base (YNB) provides a more accurate assessment of its antifungal activity. nih.govasm.org This discrepancy highlights a significant challenge in translating in vitro data to in vivo efficacy, where the physiological concentrations of amino acids in host tissues might differ. However, studies have shown that the in vivo efficacy of this compound was not diminished by the co-administration of L-isoleucine, suggesting that the in vivo environment does not fully replicate the antagonism seen in vitro. nih.govnih.gov

**Table 1: Influence of Growth Media on this compound MICs against Candida albicans*** *This table presents representative data on how different growth media affect the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans strains after 24 hours of incubation.

| Growth Medium | Medium Type | This compound MIC (µg/mL) |

| YNG | Chemically Defined | 4 - 32 |

| YNGW | Chemically Defined | 16 - 32 |

| RPMI 1640 | Complex | >64 |

| YPD | Complex | >64 |

| Sabouraud | Complex | >64 |

| Data sourced from research on the in vitro activity of this compound. nih.gov |

Acquired Resistance Mechanisms

Acquired resistance emerges in a fungal population, often through genetic changes that occur as a result of selective pressure from an antifungal agent. epdf.pub These mechanisms can include modifications to the drug target, increased drug efflux, or the emergence of resistant subpopulations.

Role of Efflux Pumps in Fungal Susceptibility

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antifungal drugs, out of the fungal cell. frontiersin.org Overexpression of genes encoding these pumps, particularly those from the ATP-binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the major facilitator superfamily (MFS) (e.g., MDR1), is a well-documented mechanism of acquired resistance to azole antifungals. frontiersin.orgbiomedpharmajournal.org This mechanism prevents the intracellular accumulation of the drug, rendering it ineffective. frontiersin.org

In the context of this compound, its susceptibility to this resistance mechanism appears limited. Research indicates that this compound may not be a substrate for the major efflux pumps that confer resistance to other antifungal classes, such as fluconazole. nih.gov This suggests that strains overexpressing these common pumps would likely remain susceptible to this compound, providing a significant advantage for treating azole-resistant infections. nih.govnih.gov However, the vast diversity of fungal efflux pumps means that the potential for a different, uncharacterized pump to recognize and transport this compound cannot be entirely dismissed as a possible, albeit less likely, resistance mechanism.

Heteroresistance in Fungal Populations

Heteroresistance is a phenomenon where a subpopulation of microbial cells exhibits a higher level of resistance to an antimicrobial agent than the main population, which appears susceptible in standard tests. mdpi.compreprints.org This is not a stable, heritable resistance for the entire population but rather a transient and reversible adaptation by a minority of cells. mdpi.com A common mechanism underlying heteroresistance in fungi is transient aneuploidy, the state of having an abnormal number of chromosomes. preprints.orgnih.gov This allows a small fraction of the fungal population to survive under drug pressure, which can lead to treatment failure. mdpi.comresearchgate.net

While heteroresistance to this compound has not been specifically documented, it is a known resistance strategy for fungi against other drug classes, including azoles. researchgate.net Fungal pathogens like Cryptococcus neoformans and Nakaseomyces glabratus can develop heteroresistance, allowing subsets of cells to withstand drug exposure. researchgate.net This adaptive strategy allows a fungal population to survive in diverse and stressful environments. mdpi.com It is plausible that fungal populations exposed to this compound could exhibit heteroresistance, where a small, transiently resistant subpopulation could persist and potentially lead to the selection of more stable resistance mechanisms over time.

Advanced Research Methodologies for Icofungipen Studies

In Vitro Susceptibility Testing Methodologies

The evaluation of the antifungal activity of icofungipen (B115066) in a laboratory setting requires specialized methodologies due to its unique mechanism of action, which involves active transport into the fungal cell and subsequent inhibition of isoleucyl-tRNA synthetase (IleRS). nih.govnih.gov

Standardized Microdilution Assays

Standardized microdilution assays are a cornerstone for determining the in vitro susceptibility of fungi to this compound. However, unlike many other antifungal agents, the choice of growth medium is critical for obtaining reproducible and meaningful results. nih.govnih.gov

Key Methodological Considerations:

Growth Medium: Complex media, such as RPMI 1640 (recommended by the Clinical and Laboratory Standards Institute - CLSI for many antifungals), contain amino acids that compete with this compound for uptake into the fungal cell, leading to falsely elevated Minimum Inhibitory Concentrations (MICs). nih.gov Therefore, chemically defined media with minimal or no free amino acids, such as Yeast Nitrogen Base (YNB) medium, are required. nih.govasm.org Studies have shown that MICs for Candida albicans are significantly lower when tested in YNB medium compared to complex media. nih.gov

Inoculum Size: The starting concentration of the fungal inoculum can markedly influence the MIC values. For this compound, a low inoculum size, typically between 50 to 100 Colony Forming Units (CFU) per well, is crucial for achieving reproducible results. nih.govnih.gov Higher inoculum sizes can lead to reduced sensitivity to the compound. nih.gov

pH and Temperature: While critical to standardize, pH (between 6 and 7) and temperature (between 30 to 37°C) have been shown to have a less pronounced effect on this compound's in vitro activity compared to medium composition and inoculum size. nih.govnih.gov

Reading of Results: MICs are typically determined after 24 to 48 hours of incubation. For this compound, the MIC is often defined as the lowest concentration that causes a prominent decrease in turbidity (a score of 2 according to CLSI M27-A guidelines). nih.gov

**Table 1: Influence of Growth Medium on this compound MICs against *C. albicans***

| Growth Medium | MIC Range (µg/mL) | Rationale for Use/Non-Use |

|---|---|---|

| Yeast Nitrogen Base (YNB) | 4 - 32 | Recommended: Chemically defined, lacks competing amino acids. nih.govnih.gov |

| RPMI 1640 | 16 - >64 | Not Recommended: Complex medium containing amino acids that antagonize this compound uptake. nih.gov |

| Yeast extract-peptone-dextrose (YPD) | 16 - >64 | Not Recommended: Complex medium with high levels of competing amino acids. nih.gov |

Intracellular Accumulation Assays

Understanding the extent to which this compound accumulates within the fungal cell is vital for interpreting its antifungal activity. This is because its efficacy is dependent on reaching a sufficient intracellular concentration to inhibit its target enzyme. nih.govmdpi.com

Methodological Approach:

These assays typically involve incubating fungal cells with radiolabeled or unlabeled this compound for a specific period.

The cells are then washed to remove any extracellular compound.

Finally, the cells are lysed, and the intracellular concentration of this compound is quantified using techniques like liquid scintillation counting (for radiolabeled compounds) or liquid chromatography-mass spectrometry (LC-MS).

Studies have demonstrated that C. albicans can accumulate this compound to a concentration approximately 200 times that of the surrounding medium. mdpi.com This accumulation is mediated by an H+-coupled amino acid transporter with a high affinity for branched-chain amino acids. mdpi.com

Enzymatic Inhibition Assays with Purified Proteins

To directly confirm the mechanism of action of this compound, enzymatic assays using purified isoleucyl-tRNA synthetase (IleRS) are employed. These assays measure the ability of this compound to inhibit the enzymatic activity of its molecular target. tandfonline.com

Methodological Approach:

Protein Purification: The IleRS enzyme is first purified from the target fungal species (e.g., Candida albicans) and, for comparative purposes, from mammalian sources.

Assay Principle: The assay measures the aminoacylation reaction catalyzed by IleRS, which involves the attachment of isoleucine to its cognate tRNA. This can be monitored by various methods, including the incorporation of radiolabeled isoleucine into tRNA.

Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). tandfonline.comresearchgate.net Molecular dynamics simulations have further elucidated that this compound induces conformational changes in the active site of IleRS, enhancing its binding stability compared to the natural substrate, isoleucine. tandfonline.com

Preclinical In Vivo Models and Their Methodological Considerations

Preclinical in vivo models are indispensable for evaluating the efficacy of this compound in a living organism, providing data that bridges the gap between in vitro activity and potential clinical use. nih.govmedkoo.com

Immunocompetent vs. Immunosuppressed Animal Models

The choice between using immunocompetent or immunosuppressed animal models is a critical consideration in preclinical studies of this compound, as the host's immune status can significantly impact the course of a fungal infection and the apparent efficacy of an antifungal agent. nih.gov

Immunocompetent Models: These models, typically standard laboratory mice or rats, have a fully functional immune system. nih.gov They are useful for assessing the baseline efficacy of a drug in a host that can mount a normal immune response against the fungal pathogen. However, they may not accurately reflect the clinical situation for many invasive fungal infections, which predominantly affect immunocompromised individuals. nih.gov

Immunosuppressed Animal Models: To mimic the clinical setting of patients at high risk for fungal infections (e.g., cancer patients undergoing chemotherapy, transplant recipients), researchers use immunosuppressed models. reviberoammicol.comelsevier.esisciii.es This is often achieved by administering agents like cyclophosphamide (B585) or corticosteroids to induce neutropenia (a deficiency of neutrophils). asm.orgnih.gov Persistently neutropenic rabbit models have been particularly valuable in demonstrating the dose-dependent efficacy of this compound against disseminated candidiasis, including infections of the central nervous system. asm.orgreviberoammicol.com These models are considered more clinically relevant for evaluating antifungals intended for use in immunocompromised populations.

Monitoring Fungal Burden in Tissues

Accurately quantifying the fungal burden in various tissues is a primary endpoint in preclinical in vivo studies to determine the effectiveness of an antifungal agent in clearing the infection. nih.govelsevier.es

Methodological Approaches:

Colony Forming Unit (CFU) Enumeration: This is the traditional "gold standard" method. plos.org Following a defined treatment period, animals are euthanized, and target organs (e.g., kidneys, liver, spleen, brain) are aseptically removed, homogenized, and plated on a suitable growth medium. asm.orgnih.gov After incubation, the number of colonies is counted to determine the CFU per gram of tissue. This method provides a quantitative measure of viable fungal cells. plos.org

Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff or Grocott-Gomori methenamine (B1676377) silver stain) to visualize fungal elements within the tissue architecture. This provides qualitative and semi-quantitative information about the extent of infection and any associated tissue damage.

Noninvasive Imaging: Modern imaging techniques are increasingly being used to monitor fungal burden in living animals over time, reducing the number of animals required and providing dynamic information on the infection process. plos.org Bioluminescence imaging, where the fungal pathogen is genetically engineered to express a luciferase enzyme, allows for the real-time visualization and quantification of fungal load in the whole animal. plos.org

Table 2: Comparison of Methods for Monitoring Fungal Burden

| Methodology | Advantages | Disadvantages |

|---|---|---|

| CFU Enumeration | Quantitative, measures viable organisms. plos.org | Terminal procedure, only provides a single time point per animal, labor-intensive. plos.org |

| Histopathology | Provides spatial context of infection and tissue damage. | Semi-quantitative, may not reflect the total viable fungal load. |

| Noninvasive Imaging | Allows for longitudinal monitoring in the same animal, reduces animal usage, provides dynamic data. plos.org | Requires specialized equipment and genetically modified pathogens. plos.org |

Structural Analysis Techniques

The definitive characterization of this compound's chemical structure, stereochemistry, and purity is accomplished through a combination of powerful spectroscopic and chromatographic methods. These techniques are fundamental to quality control during synthesis and for detailed impurity profiling. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information at the atomic level. acs.orgreddit.com It is particularly crucial for confirming the compound's stereochemistry, which is essential for its antifungal activity.

Table 1: Key ¹H NMR Signals for this compound Stereochemistry Confirmation

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Reference |

| 1.45–1.55 | m | 2H | Cyclohexane (B81311) H | tandfonline.com |

| 2.85 | dd (J = 10.5 Hz) | 1H | CH₂NH₂ | tandfonline.com |

| 5.30 | s | 1H | Exomethylenic H | tandfonline.com |

This table is for illustrative purposes and specific values may vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its concentration in various samples, including pharmaceutical formulations and biological matrices. researchgate.netglobalauthorid.comnih.gov The method separates components in a liquid sample, allowing for the detection and quantification of the main compound and any impurities. globalauthorid.comyoutube.comyoutube.com

A common approach for this compound analysis involves reversed-phase HPLC, often using a C18 column. tandfonline.com To enhance sensitivity and specificity, fluorescence detection can be utilized. For example, a method employing fluorescence detection with an excitation wavelength (λₑₓ) of 340 nm and an emission wavelength (λₑₘ) of 430 nm has been described for quantifying this compound in plasma. tandfonline.com Such methods can achieve a low limit of quantitation (LLOQ), for instance, 0.1 μg/mL, which is critical for pharmacokinetic studies. tandfonline.com HPLC is also integral to stability-indicating methods, where it is used to resolve the parent drug from its degradation products formed under stress conditions like hydrolysis and oxidation.

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Reference |

| Column | C18 | tandfonline.com |

| Detection | Fluorescence | tandfonline.com |

| Excitation Wavelength (λₑₓ) | 340 nm | tandfonline.com |

| Emission Wavelength (λₑₘ) | 430 nm | tandfonline.com |

| Lower Limit of Quantitation (LLOQ) | 0.1 μg/mL (in plasma) | tandfonline.com |

Mass Spectrometry (MS) is a vital analytical technique used for the characterization of this compound and its related substances. tandfonline.com It is frequently coupled with liquid chromatography (LC-MS) to provide mass information for the components separated by HPLC. nih.gov This combination is highly effective for identifying and structurally elucidating impurities and degradation products. tandfonline.com

LC-MS/MS, which involves tandem mass spectrometry, allows for the study of fragmentation patterns of the protonated molecular ion ([M+H]⁺) of this compound and its impurities. This fragmentation data, combined with accurate mass measurements from high-resolution mass spectrometry (HRMS), provides definitive structural information, facilitating the rapid identification of unknown components without the need for their prior isolation. nih.gov

Computational and Molecular Modeling Approaches

Computational and molecular modeling studies provide profound insights into the mechanism of action of this compound at the molecular level. These in silico methods complement experimental data by visualizing and analyzing the dynamic interactions between this compound and its target enzyme, isoleucyl-tRNA synthetase (IleRS).

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations have been instrumental in investigating its binding mechanism to the active site of Candida albicans IleRS (CaIleRS). nih.govtandfonline.com

These simulations reveal that this compound induces significant conformational changes in the enzyme upon binding. Specifically, the binding of this compound causes the active site groove of CaIleRS to narrow, which enhances the stability of the enzyme-inhibitor complex compared to the binding of the natural substrate, isoleucine. tandfonline.com Studies have shown that in the CaIleRS:this compound complex, the carboxylic acid group of this compound is oriented differently than that of isoleucine, leading to a more extended conformation of key residues like Arg 410 in the Connective Polypeptide (CP) core loop. nih.govtandfonline.com This reorientation contributes to a more effective closure of the active site, trapping this compound in a deeper potential well and thus explaining its potent inhibitory activity. nih.govtandfonline.com

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a protein target. nih.govnih.gov Docking studies have been employed to understand how structural features of this compound and related compounds influence their binding to fungal IleRS. europa.eu

These studies help in visualizing the binding mode of this compound within the catalytic active site of IleRS. europa.eu By comparing the docking scores and predicted interactions of different ligands, researchers can rationalize structure-activity relationships. For example, docking studies have shown that substitutions at the exomethylenic position of the this compound scaffold can improve binding to IleRS. Such computational screening helps in prioritizing compounds for synthesis and biological evaluation, guiding the design of new, potentially more potent antifungal agents. europa.eu

Future Research Directions and Translational Perspectives

Reconciling In Vitro and In Vivo Discrepancies in Antifungal Activity

A notable characteristic of icofungipen (B115066) is the discrepancy between its modest in vitro activity and its robust in vivo efficacy. nih.govnih.gov Minimum inhibitory concentration (MIC) values for Candida albicans in laboratory settings typically range from 4 to 32 µg/ml. nih.gov However, in animal models of disseminated candidiasis, this compound demonstrates significant dose-dependent protection. nih.govnih.gov

Several factors may contribute to this disparity: